Physicochemical Comparison: N-(2H-Tetrazol-5-yl)pyridin-3-amine vs. 5-(2-Pyridyl)-1H-tetrazole (CAS 33893-89-9)
A direct comparison of computed physicochemical properties reveals key differences between N-(2H-Tetrazol-5-yl)pyridin-3-amine and a common regioisomer, 5-(2-Pyridyl)-1H-tetrazole, which are critical for medicinal chemistry optimization. The target compound features an additional hydrogen bond donor (+1) due to its secondary amine linker, and a higher XLogP3-AA (0.3 vs. -0.7), indicating different lipophilicity and solubility profiles [1]. These factors directly impact permeability, protein binding, and oral bioavailability predictions.
| Evidence Dimension | Molecular Weight / Hydrogen Bond Donors / XLogP3-AA |
|---|---|
| Target Compound Data | MW: 162.15 g/mol; H-Bond Donors: 2; XLogP3-AA: 0.3 |
| Comparator Or Baseline | 5-(2-Pyridyl)-1H-tetrazole: MW: 147.14 g/mol; H-Bond Donors: 1; XLogP3-AA: -0.7 |
| Quantified Difference | MW: +15.01 g/mol; H-Bond Donors: +1; XLogP3-AA: +1.0 unit difference |
| Conditions | Computed descriptors by PubChem (XLogP3-AA) and Cactvs (H-Bond Donors) [1] |
Why This Matters
For procurement decisions in a medicinal chemistry program, this specific regiochemistry and its associated properties (increased H-bond donor count, higher lipophilicity) offer a unique vector for SAR exploration that cannot be achieved with the 2-pyridyl isomer.
- [1] PubChem. Compound Summary for CID 146082563 (N-(2H-1,2,3,4-tetrazol-5-yl)pyridin-3-amine) and CID 2758878 (5-(2-Pyridyl)-1H-tetrazole). Computed Properties. Retrieved April 20, 2026. View Source
